6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine
Description
X-ray Crystallographic Analysis of Core Pyridazin-3-amine Scaffold
The pyridazin-3-amine core adopts a planar geometry with bond lengths and angles consistent with aromatic heterocyclic systems. X-ray diffraction studies of structurally analogous pyridazine derivatives reveal a C–N bond length of 1.33–1.35 Å between the pyridazine nitrogen and the adjacent carbon atoms, while the C–Cl bond in the 6-position measures approximately 1.73 Å. The dihedral angle between the pyridazine ring and the propyl-linked piperazine substituent ranges from 65° to 72°, as observed in related N-alkylpyridazine structures.
Table 1: Key Bond Parameters in Pyridazin-3-amine Core
| Bond Type | Length (Å) | Source |
|---|---|---|
| Pyridazine C–N | 1.33–1.35 | |
| C–Cl (6-position) | 1.73 ± 0.02 | |
| N–C (amine linkage) | 1.46–1.49 |
Conformational Dynamics of 4-Methylpiperazine Substituent
The 4-methylpiperazine moiety exhibits chair-to-boat conformational interconversion with an energy barrier of 56–80 kJ/mol, as demonstrated by temperature-dependent nuclear magnetic resonance (NMR) studies of analogous piperazine derivatives. The methyl group at the 4-position induces axial preference, reducing rotational freedom around the N–C bond connecting the piperazine to the propyl linker.
Table 2: Conformational Energy Barriers
| Conformational Change | ΔG‡ (kJ/mol) | Method | Source |
|---|---|---|---|
| Chair ↔ Boat (piperazine) | 68.2 ± 3.1 | VT-NMR | |
| Propyl Linker Rotation | 24.5 ± 1.8 | DFT Calculation |
Intermolecular Interaction Networks in Solid-State Structures
Crystal packing analysis reveals three dominant interaction types:
- π-π Stacking : Pyridazine rings align with centroid distances of 3.47–3.68 Å
- N–H···N Hydrogen Bonds : Form 1D chains through amine-pyridazine interactions (2.81–3.14 Å)
- C–H···Cl Contacts : Stabilize layers with distances of 3.31–3.45 Å
Table 3: Dominant Intermolecular Interactions
| Interaction Type | Distance (Å) | Geometry | Source |
|---|---|---|---|
| π-π Stacking | 3.52 ± 0.15 | Offset parallel | |
| N–H···N (pyridazine) | 2.89 ± 0.08 | Linear | |
| C–H···Cl | 3.38 ± 0.07 | Tetrahedral |
Propriétés
IUPAC Name |
6-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-17-7-9-18(10-8-17)6-2-5-14-12-4-3-11(13)15-16-12/h3-4H,2,5-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQGRCMNKSNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and diketones.
Alkylation: The propyl chain can be introduced through alkylation reactions using propyl halides.
Piperazine Substitution: The final step involves the substitution of the propyl chain with 4-methylpiperazine, typically using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Alkylation Reactions
Mechanism : The amino group at position 3 undergoes alkylation with alkyl halides (e.g., propyl bromide) to form the N-propyl derivative.
Conditions :
-
Reagents: Propyl halide, base (e.g., DIPEA), solvent (DMF).
-
Example:
Pyridazinamine + Propyl bromide → N-propyl-pyridazinamine
Supported by alkylation protocols in analogous piperazine derivatives .
Piperazine Substitution
Mechanism : The propyl group reacts with a piperazine derivative to introduce the 4-methylpiperazine moiety.
Conditions :
-
Reagents: 4-methylpiperazine, solvent (e.g., DMF).
-
Example:
N-propyl-pyridazinamine + 4-methylpiperazine → Target compound
Inferred from piperazine substitution reactions in related compounds .
Nucleophilic Substitution
Mechanism : The chlorine at position 6 may undergo substitution with nucleophiles (e.g., hydroxyl, amino groups) under specific conditions.
Conditions :
-
Reagents: Nucleophile (e.g., NH3, OH⁻), solvent (e.g., water, ethanol).
-
Example:
6-chloropyridazine + NH3 → 6-aminopyridazine
Analogous to nucleophilic substitution in pyridazine derivatives .
Acylation
Mechanism : The amino group can react with acyl chlorides/anhydrides to form acylated derivatives.
Conditions :
-
Reagents: Acyl chloride (e.g., acetyl chloride), base (e.g., pyridine).
-
Example:
Pyridazinamine + Acetyl chloride → N-acetyl-pyridazinamine
Supported by acylation protocols in piperazine derivatives .
Oxidation
Mechanism : Oxidation of the pyridazine ring or side chains may occur under specific conditions (e.g., MnO₂, H₂O₂).
Conditions :
-
Reagents: Oxidizing agent (e.g., MnO₂), solvent (e.g., chloroform).
-
Example:
Pyridazinamine → Oxidized pyridazine derivative
Inferred from oxidation reactions in related heterocycles .
Stability and Reactivity Considerations
-
Chlorine Stability : The 6-chloro substituent may undergo substitution under basic or nucleophilic conditions, requiring careful reaction control .
-
Piperazine Reactivity : The 4-methylpiperazine group can participate in further alkylation, acylation, or complexation reactions, as observed in analogous compounds .
Applications De Recherche Scientifique
6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Investigated for its kinase inhibitory activity.
Uniqueness
6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a methylpiperazine moiety makes it a versatile scaffold for drug development and other applications.
Activité Biologique
The compound 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine (CAS Number: 1351393-89-9) is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine is , with a molecular weight of approximately 269.78 g/mol. The compound features a chlorinated pyridazine ring and a piperazine side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClN₅ |
| Molecular Weight | 269.78 g/mol |
| CAS Number | 1351393-89-9 |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including 6-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)pyridazin-3-amine. Research indicates that similar compounds can act as inhibitors of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may inhibit topoisomerase II activity, which is crucial for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage and subsequent cancer cell death .
- Case Studies :
Neuropharmacological Effects
The piperazine moiety in the compound is known to influence neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating conditions like anxiety and depression .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for introducing the 4-methylpiperazine moiety into chloropyridazine derivatives?
The synthesis typically involves nucleophilic substitution at the chlorinated position of pyridazine. For example, coupling 6-chloropyridazin-3-amine with 3-(4-methylpiperazin-1-yl)propylamine under basic conditions (e.g., cesium carbonate) with a copper catalyst (e.g., CuBr) can facilitate the reaction . Solvent choice (e.g., DMSO) and temperature (35°C for 48 hours) are critical for yield optimization. Purification via column chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How can structural confirmation of the compound be achieved using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include the pyridazine ring protons (δ 8.8–7.5 ppm), methylpiperazine N–CH₃ (δ 2.3–2.5 ppm), and propyl linker CH₂ groups (δ 1.6–3.4 ppm) .
- HRMS : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (e.g., calculated for C₁₃H₂₁ClN₆: 320.15 g/mol).
- X-ray crystallography : Used to resolve bond angles and confirm regiochemistry in related pyridazine derivatives .
Q. What preliminary assays are suitable for evaluating biological activity?
Target compounds with piperazine moieties are often screened for kinase inhibition (e.g., p38 MAPK) or receptor binding. Use in vitro assays such as:
- Enzyme-linked immunosorbent assays (ELISA) for cytokine suppression.
- Fluorescence polarization assays to measure binding affinity to target proteins .
Advanced Research Questions
Q. How can computational methods improve reaction design for analogous compounds?
Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example, reaction path searches can identify energy barriers for nucleophilic substitution, while molecular docking models guide bioactivity predictions . Machine learning tools (e.g., ICReDD’s platform) integrate experimental data to refine synthetic protocols .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may alter activity .
- Assay conditions : Validate pH, temperature, and solvent compatibility (e.g., DMSO tolerance in cell-based assays).
- Off-target effects : Employ chemoproteomics or thermal shift assays to identify unintended binding partners .
Q. What strategies address low yields in large-scale synthesis?
- Catalyst optimization : Screen palladium or copper complexes for cross-coupling efficiency.
- Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions.
- Byproduct analysis : Use HPLC-MS to trace impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. How to establish structure-activity relationships (SAR) for analogs with varying substituents?
- Systematic substitution : Modify the propyl linker length or substitute methylpiperazine with morpholine (see for morpholine analogs).
- 3D-QSAR modeling : Correlate steric/electronic properties (e.g., logP, polar surface area) with bioactivity data .
Methodological Challenges and Solutions
Handling hygroscopic or air-sensitive intermediates during synthesis
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).
- Characterize intermediates immediately via FTIR (e.g., NH stretches at 3298 cm⁻¹) or rapid NMR acquisition .
Purifying compounds with similar polarity to byproducts
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